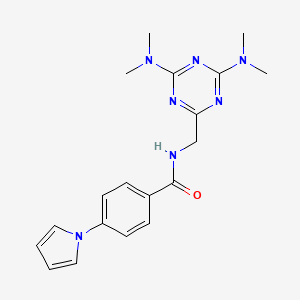
2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimitotic Agents and Biological Activity
Research has delved into the metabolism and biological activities of compounds structurally related to 2-ethyl-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)butanamide. For instance, studies on chiral isomers of related compounds have shown significant antimitotic activity, highlighting their potential in various biological systems. The synthesis of these compounds involves complex processes, including methylation and hydroxylation, to produce derivatives with enhanced biological potency (Temple & Rener, 1992).
Antiviral Activity
Another area of research has focused on the antiviral properties of pyrimidine derivatives. Compounds with structural similarities have been evaluated for their inhibitory effects on retrovirus replication in cell culture. These studies have highlighted the potential of these compounds in developing new antiretroviral therapies, with some derivatives showing significant activity against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Synthetic Methodologies
Research has also been conducted on the synthesis of novel pyrimidine derivatives under various conditions, including microwave-mediated, solvent-free conditions. These studies contribute to the development of more efficient and environmentally friendly synthetic routes for producing pyrimidine-based compounds. The structural characterization of these compounds has opened new pathways for their application in scientific research (Eynde et al., 2001).
Phototransformation Studies
The phototransformation behavior of related compounds in aqueous solutions has been investigated, providing valuable insights into their environmental stability and degradation pathways. These studies are crucial for understanding the environmental fate of such chemicals and their potential impact on ecosystems (Choudhury & Dureja, 1996).
Enzyme Inhibition and Anticancer Activities
Further research has explored the enzyme inhibition and anticancer activities of pyrimidine derivatives, including studies on their ability to inhibit specific enzymes or cellular processes involved in cancer progression. This research has led to the identification of compounds with promising therapeutic potential against various cancer types (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
2-ethyl-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-5-13(6-2)18(23)22-15-9-7-14(8-10-15)21-16-11-17(24-4)20-12(3)19-16/h7-11,13H,5-6H2,1-4H3,(H,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVOSYZUNIUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)

![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)


![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)



![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)
![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)
